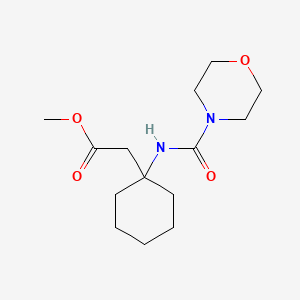

methyl 2-(1-(morpholine-4-carboxamido)cyclohexyl)acetate

Description

Methyl 2-(1-(morpholine-4-carboxamido)cyclohexyl)acetate is a synthetic organic compound characterized by a cyclohexyl core substituted with a morpholine-4-carboxamide group and a methyl ester side chain. Its IUPAC name, as confirmed in , reflects this structure: the cyclohexyl ring is functionalized at the 1-position with a carboxamido-linked morpholine moiety and an acetoxy methyl ester group . This compound is primarily utilized as a pharmaceutical intermediate, leveraging its ester and amide functionalities for solubility and reactivity in synthesis.

Properties

IUPAC Name |

methyl 2-[1-(morpholine-4-carbonylamino)cyclohexyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-19-12(17)11-14(5-3-2-4-6-14)15-13(18)16-7-9-20-10-8-16/h2-11H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWYMABMNRIYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCCCC1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-(morpholine-4-carboxamido)cyclohexyl)acetate typically involves the reaction of cyclohexylamine with morpholine-4-carboxylic acid, followed by esterification with methyl acetate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced monitoring techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(morpholine-4-carboxamido)cyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Methyl 2-(1-(morpholine-4-carboxamido)cyclohexyl)acetate serves as an important intermediate in organic synthesis. It can undergo various chemical reactions:

- Oxidation: Using potassium permanganate or hydrogen peroxide to yield oxidized derivatives.

- Reduction: Lithium aluminum hydride can reduce the compound to alcohols or amines.

- Substitution Reactions: The ester group can be replaced in nucleophilic substitution reactions.

Biology

Research has shown that this compound exhibits potential biological activities:

- Antimicrobial Properties: Derivatives of morpholine compounds have demonstrated significant antimicrobial effects against various bacterial strains and fungi. For instance, studies indicate efficacy against E. coli and multi-drug resistant Staphylococcus aureus .

- Antiparasitic Activity: Similar compounds have shown effectiveness against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .

Medicine

The compound is being investigated for its therapeutic potential:

- Drug Development: Ongoing research aims to explore its role as a drug candidate for various diseases, particularly due to its interaction with specific molecular targets in biological systems .

- Cytotoxicity Studies: In vitro studies have assessed the cytotoxic effects of morpholine derivatives on human cell lines, indicating some maintain low toxicity while exhibiting significant biological activity .

Antimicrobial Activity

A study conducted on morpholine derivatives revealed that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 20–40 µM against S. aureus and 40–70 µM against E. coli. These results suggest that this compound could be developed into effective antimicrobial agents .

Antiparasitic Effects

Research has highlighted the antiparasitic properties of similar compounds, indicating their potential in combating infections caused by resistant strains of bacteria and parasites. Such findings are critical given the global burden of diseases like tuberculosis .

Mechanism of Action

The mechanism by which methyl 2-(1-(morpholine-4-carboxamido)cyclohexyl)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Key Differences and Implications

Functional Groups and Reactivity :

- The morpholine carboxamide in the target compound enhances polarity and hydrogen-bonding capacity compared to simpler esters like methyl 2-hydroxyacetate . This improves solubility in aqueous environments, critical for drug delivery.

- Nitro and piperazine groups in the pyrimidine derivative () introduce redox activity and basicity, enabling interactions with biological targets like kinases .

- Radiometal complexes (e.g., lutetium-177 in ) rely on macrocyclic ligands for stability and targeting, a stark contrast to the small-molecule design of the target compound .

Synthetic Complexity: The target compound’s synthesis likely involves amide coupling and esterification, whereas analogues like the pyrimidine derivatives () require multi-step routes with palladium catalysts and reducing agents (e.g., Fe/NH₄Cl) . Methoxmetamine’s synthesis () centers on cyclohexanone functionalization, diverging from the carboxamide-focused strategies for the target compound.

Applications :

- Pharmaceutical intermediates (target compound) prioritize synthetic versatility, whereas radiopharmaceuticals () emphasize target specificity and radiation emission .

- Psychoactive compounds like methoxmetamine () exploit arylcyclohexylamine scaffolds for CNS activity, unlike the target’s ester-amide framework .

Research Findings and Trends

Cyclohexyl Motifs in Drug Design :

Cyclohexyl groups are prevalent in medicinal chemistry for their conformational flexibility and ability to mimic bioactive conformations. The target compound’s cyclohexyl-morpholine combination aligns with trends in kinase inhibitor and protease modulator design .

Morpholine vs. Piperazine derivatives () are often employed for their basicity and solubility in acidic environments .

Safety Profiles : While methyl 2-hydroxyacetate () is a skin irritant, the target compound’s amide and ester groups may reduce volatility and toxicity, though specific toxicological data are absent in the evidence .

Biological Activity

Methyl 2-(1-(morpholine-4-carboxamido)cyclohexyl)acetate is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : C_{14}H_{23}N_{2}O_{3}

- Molecular Weight : 273.35 g/mol

The compound features a morpholine ring, which is known for its pharmacological properties, particularly in the central nervous system (CNS) disorders context .

Antimicrobial Activity

Recent studies have indicated that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, certain morpholine derivatives have shown efficacy against various bacterial strains and fungi, suggesting a potential role in treating infections .

Antiparasitic and Antitubercular Activity

Research has highlighted the antiparasitic and antitubercular activities of similar compounds. For example, compounds with structural similarities have demonstrated potent effects against Mycobacterium tuberculosis, which is critical given the global burden of tuberculosis .

The mechanism by which this compound exerts its effects may involve modulation of specific biological pathways. Compounds containing the morpholine scaffold often interact with neurotransmitter receptors and enzymes, influencing cellular signaling pathways associated with neuropharmacology and other therapeutic areas .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of related compounds. For instance:

- Study on Antiviral Activity : A study demonstrated that morpholine derivatives could inhibit viral replication in cell cultures, showcasing their potential as antiviral agents .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using various human cell lines, indicating that some derivatives maintain low toxicity while exhibiting significant biological activity .

In Vivo Studies

In vivo assessments are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound:

- Animal Models : Animal studies have shown promising results in reducing tumor growth and enhancing survival rates in models treated with morpholine derivatives .

Data Summary Table

Q & A

Basic Research Questions

What are the key considerations for optimizing the multi-step synthesis of methyl 2-(1-(morpholine-4-carboxamido)cyclohexyl)acetate?

The synthesis typically involves:

- Amine coupling : Reacting a cyclohexylamine derivative (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate) with a nitropyrimidine or chloroacetate intermediate under basic conditions (e.g., NaHCO₃ in THF) to ensure regioselective substitution .

- Nitro group reduction : Using Fe powder and NH₄Cl in ethanol for controlled reduction to avoid over-reduction or byproduct formation .

- Deprotection : Cleaving tert-butyl carbamate groups with HCl/MeOH, followed by neutralization with K₂CO₃ to isolate the primary amine intermediate .

- Final functionalization : Introducing morpholine-4-carboxamido via carbodiimide-mediated coupling.

Critical parameters : Monitor reaction progress via TLC or LC-MS, and purify intermediates using silica gel chromatography .

How can structural characterization of intermediates be validated?

- Mass spectrometry (ESI+) : Confirm molecular ions (e.g., m/z 386 [M+H]⁺ for tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) .

- NMR spectroscopy : Analyze cyclohexyl proton environments (e.g., δ 1.2–1.8 ppm for cyclohexyl CH₂ groups) and ester carbonyl signals (δ ~3.7 ppm for methyl esters) .

- Crystallography : Use SHELXL for small-molecule refinement if single crystals are obtained, ensuring proper handling of twinned data or high-resolution datasets .

Advanced Research Questions

How can regioselectivity challenges in pyrimidine substitution reactions be addressed?

Pyrimidine derivatives (e.g., 2,4-dichloro-5-nitropyrimidine) often exhibit competing substitution at C2 vs. C3. To favor C4 substitution:

- Steric control : Use bulky amines (e.g., tert-butyl-protected cyclohexylamine) to direct reactivity to the less hindered C4 position .

- Temperature modulation : Conduct reactions at 0–25°C to slow kinetic pathways that favor undesired sites .

- Catalytic systems : Explore Pd₂(dba)₃/BINAP for coupling reactions requiring precise regioselectivity .

What strategies resolve contradictions in reaction yields during nitro-to-amine reduction?

Discrepancies in reduction efficiency (e.g., incomplete conversion or side reactions) may arise from:

- Fe powder quality : Use freshly activated Fe to ensure consistent reducing power .

- Acid concentration : Optimize NH₄Cl levels (e.g., 1–2 mL sat. solution per 3 g substrate) to balance proton availability without hydrolyzing esters .

- Workup protocols : Filter reaction mixtures promptly to prevent Fe-mediated degradation of products .

How can cyclization side products be minimized during spiro-ring formation?

In steps like the synthesis of 2’-chloro-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1,2-e]purin]-6’-one:

- Solvent choice : Use high-boiling solvents (e.g., NMP) at 100°C to promote cyclization over dimerization .

- Concentration effects : Dilute solutions (~0.07 M) reduce intermolecular coupling .

- Additives : Include catalytic acetic acid to stabilize reactive intermediates and suppress off-pathway reactions.

What computational methods support conformational analysis of the cyclohexyl-morpholine core?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict stable chair conformations of the cyclohexyl ring.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., in DMSO or methanol) to assess flexibility of the morpholine-carboxamido linkage .

- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the morpholine oxygen .

How can stability issues with the methyl ester group be mitigated during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.